4-Amino-5-Bromo-2-Methylpyridine

説明

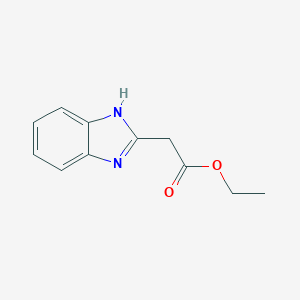

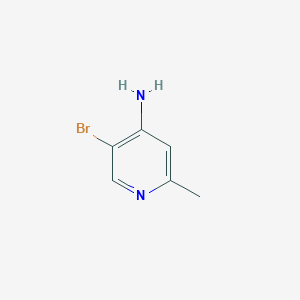

“4-Amino-5-Bromo-2-Methylpyridine” is a chemical compound with the CAS Number: 10460-50-1 . It has a molecular weight of 187.04 and its IUPAC name is 5-bromo-2-methyl-4-pyridinamine . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for “4-Amino-5-Bromo-2-Methylpyridine” is 1S/C6H7BrN2/c1-4-2-6(8)5(7)3-9-4/h2-3H,1H3,(H2,8,9) . The InChI key is JZWNYHXYPFJLFX-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

“4-Amino-5-Bromo-2-Methylpyridine” is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

科学的研究の応用

Pharmaceutical Intermediate

“4-Amino-5-Bromo-2-Methylpyridine” is used as a pharmaceutical intermediate . This means it is used in the production of various pharmaceutical drugs. The specific properties of this compound make it useful in the synthesis of a wide range of medicinal products.

Organic Synthesis

This compound serves as an important raw material and intermediate in organic synthesis . It can be used to produce other complex organic compounds, contributing to the development of new materials and chemical products.

Synthesis of Nitrogen Ligands

In basic chemistry research, “4-Amino-5-Bromo-2-Methylpyridine” can be used for the synthesis of a series of organic nitrogen ligands containing pyridine units . These ligands have a wide range of applications, including serving as catalysts in chemical reactions.

Transition Metal Catalysis

The compound has good applications in the basic research of methodology of transition metal catalysis . Transition metal catalysts are crucial in many industrial processes, including the production of polymers, pharmaceuticals, and petrochemicals.

Preparation of Crown-Ester-Bipyridines and Viologens

“4-Amino-5-Bromo-2-Methylpyridine” is used as a starting material in the preparation of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification . These compounds have various applications in areas such as electrochemistry and photophysics.

Safety And Hazards

将来の方向性

特性

IUPAC Name |

5-bromo-2-methylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-4-2-6(8)5(7)3-9-4/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZWNYHXYPFJLFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10540245 | |

| Record name | 5-Bromo-2-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10540245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-5-Bromo-2-Methylpyridine | |

CAS RN |

10460-50-1 | |

| Record name | 5-Bromo-2-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10540245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。